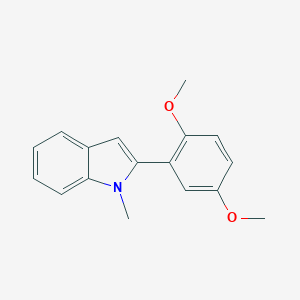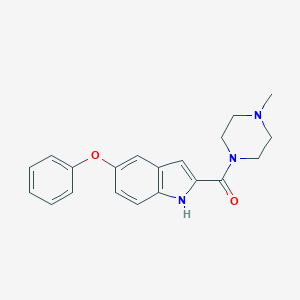![molecular formula C19H20ClN3O4S2 B276990 N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide, also known as NSC 724998, is a chemical compound that belongs to the class of quinolinesulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to bind to DNA and interfere with its replication, leading to the death of cancer cells. In addition, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit the activity of several enzymes involved in DNA synthesis and cell division, including topoisomerase II and thymidylate synthase. In addition, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to induce the expression of several genes involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has several advantages for use in lab experiments. It has been extensively studied and its synthesis method has been optimized for high yield and purity. In addition, it has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, making it a promising candidate for future cancer therapies. However, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 also has some limitations for use in lab experiments. It is highly toxic and requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Direcciones Futuras
There are several future directions for research on N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998. One area of interest is the development of new cancer therapies based on N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998. It has been shown to have potent anti-tumor activity, and further research could lead to the development of new cancer drugs. Another area of interest is the study of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998's mechanism of action. Further research could help to elucidate the molecular pathways involved in its anti-tumor activity and lead to the development of more targeted cancer therapies. Finally, research could focus on the optimization of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998's synthesis method to improve its yield and purity, which would make it more accessible for use in lab experiments.
Métodos De Síntesis
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with diethylamine, followed by reduction with zinc and hydrochloric acid. The resulting product is then reacted with 8-hydroxyquinoline to yield N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998. This synthesis method has been extensively optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. In addition, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for future cancer therapies.
Propiedades
Fórmula molecular |
C19H20ClN3O4S2 |
|---|---|
Peso molecular |
454 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(diethylsulfamoyl)phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C19H20ClN3O4S2/c1-3-23(4-2)29(26,27)15-10-11-16(20)17(13-15)22-28(24,25)18-9-5-7-14-8-6-12-21-19(14)18/h5-13,22H,3-4H2,1-2H3 |
Clave InChI |
YDYGHQYXDCNVKH-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)


![3-[(1H-indol-3-ylmethyl)sulfanyl]propanoic acid](/img/structure/B276912.png)
![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)


![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
